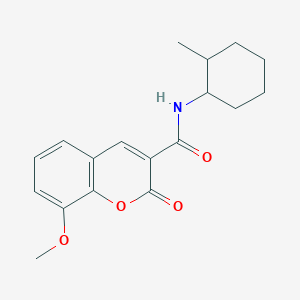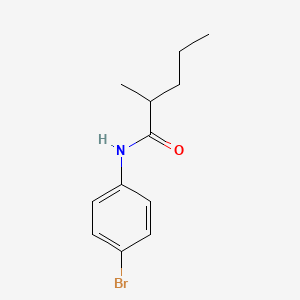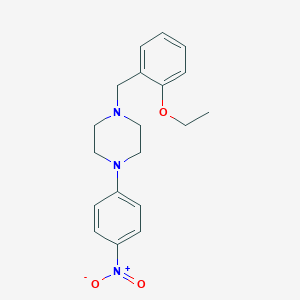
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide, also known as MMCC, is a synthetic compound that has been widely studied for its potential therapeutic applications. MMCC belongs to the class of compounds known as chromene derivatives, which have been reported to exhibit a wide range of biological activities.
Scientific Research Applications
8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications. In particular, this compound has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities. Several studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are key enzymes involved in the inflammatory response. This compound has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth in animal models.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. This compound has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which is a key regulator of the inflammatory response. In addition, this compound has been reported to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that this compound can reduce inflammation, alleviate pain, and inhibit tumor growth. This compound has also been reported to exhibit antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide is its potential therapeutic applications. This compound has been reported to exhibit anti-inflammatory, analgesic, and anticancer activities, which make it a promising candidate for drug development. However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound is a synthetic compound that may have limited bioavailability and toxicity concerns. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Another area of research is the elucidation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. In addition, further studies are needed to investigate the pharmacokinetic and pharmacodynamic properties of this compound, which will be important for its development as a drug candidate. Finally, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.
Synthesis Methods
The synthesis of 8-methoxy-N-(2-methylcyclohexyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
Properties
IUPAC Name |
8-methoxy-N-(2-methylcyclohexyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h5,7,9-11,14H,3-4,6,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKBGIVRELFFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclobutyl-2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5180325.png)
![5-(3-methoxyphenyl)-N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B5180326.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,6-difluorobenzyl)benzamide](/img/structure/B5180333.png)
![2-butyl-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5180352.png)
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5180365.png)
![2-methoxy-4-methyl-1-[4-(2-nitrophenoxy)butoxy]benzene](/img/structure/B5180373.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5180384.png)

![4-chloro-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5180408.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5180409.png)
![methyl 3-(2,5-dimethylbenzyl)-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180416.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-(2-phenylethyl)benzoyl]piperazine](/img/structure/B5180441.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-3-thiophenecarboxamide](/img/structure/B5180447.png)
